1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine
Description
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-2-3-12(14)8-13(11)15/h2-3,8,10H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGSZRMZIURNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Fluoro-4-bromotoluene and Conversion to Benzyl Bromide
A patented method (CN1157812A) describes a detailed multi-step process starting from para-aminotoluene to obtain 2-fluoro-4-bromotoluene, which is then brominated to yield 2-fluoro-4-bromobenzyl bromide:
Diazotization and Bromination : Para-aminotoluene undergoes diazotization with sodium nitrite at low temperatures (below 20 °C), followed by reaction with cuprous bromide at 70-100 °C for 0.5-1 hour to introduce bromine at the para position.
Reduction : The resulting 2-nitro-4-toluene bromide is reduced using sodium sulfide solution under reflux for 15-20 hours to yield 2-amino-4-toluene bromide.
Fluoridation via Diazotization : This intermediate is fluorinated by treatment with anhydrous hydrogen fluoride at 8-12 °C, followed by diazotization with sodium nitrite at −3 to +3 °C, and pyrolysis at 35-45 °C to produce 2-fluoro-4-toluene bromide.
Bromination of Methyl Group : The methyl group is brominated under UV light (>3000 Å) at 160-180 °C with bromine added dropwise (weight ratio 4-6:1 bromide to bromine) over 1-2 hours to afford 2-fluoro-4-bromobenzyl bromide.
This sequence ensures high purity and yield of the benzyl bromide intermediate essential for the next coupling step.
Alternative Preparation of 2-Bromo-4-fluorobenzaldehyde (Precursor to Benzyl Bromide)
Another patent (CN109809977A) outlines a method for synthesizing 2-bromo-4-fluorobenzaldehyde, which can be subsequently converted to the benzyl bromide:
Bromination of 4-fluorobenzaldehyde in an acidic medium (organic/inorganic acid mixture such as trifluoroacetic acid and sulfuric acid) at 30-100 °C with bromide reagents added in stages over 1-72 hours.
Post-reaction workup involves quenching in ice water, extraction with alkanes, washing, concentration under reduced pressure, and purification to yield 2-bromo-4-fluorobenzaldehyde with ~85% yield.
This aldehyde can be further transformed to the benzyl bromide by reduction and bromination steps.
Coupling of 2-Fluoro-4-bromobenzyl Bromide with 4-Methylpiperidine
The core step in synthesizing 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine is the nucleophilic substitution of the benzyl bromide with 4-methylpiperidine.
Nucleophilic Substitution Reaction
The benzyl bromide derivative (2-fluoro-4-bromobenzyl bromide) acts as an electrophile.
4-Methylpiperidine, a secondary amine, serves as the nucleophile.
The reaction proceeds typically in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile under controlled temperature (often room temperature to 90 °C).
Base additives like potassium carbonate or sodium hydride may be used to deprotonate the amine, enhancing nucleophilicity.
The reaction time varies from several hours to overnight to ensure complete conversion.
After reaction completion, purification is performed by extraction and chromatographic techniques to isolate the target compound.
This method is consistent with general procedures for synthesizing N-benzylpiperidine derivatives and has been validated in similar piperidine-based compound syntheses.
Process Optimization and Industrial Considerations
Continuous flow reactors and automated systems have been employed to optimize reaction parameters, improving yield and reproducibility.
Control of temperature and stoichiometry is critical to minimize side reactions such as over-alkylation or elimination.
Use of purified intermediates (high purity benzyl bromide) enhances the selectivity of the substitution step.
Summary Table of Preparation Steps and Conditions
Research Findings and Analytical Characterization
The final compound, 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine, has been characterized by advanced spectroscopic methods including NMR, IR, and mass spectrometry to confirm structure and purity.
The presence of both bromine and fluorine atoms influences the compound's reactivity and biological activity, making precise control of the synthesis essential.
Research indicates that similar piperidine derivatives synthesized via this route show promising biological activity, highlighting the importance of efficient preparation methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the piperidine ring or the benzyl group, leading to different reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced piperidine derivatives and benzyl alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H17BrFN
- CAS Number : 1251252-63-7
- Molecular Weight : 292.19 g/mol
- IUPAC Name : 1-(4-bromo-2-fluorobenzyl)-4-methylpiperidine
The compound features a piperidine ring substituted with a bromo and fluorobenzyl group, which significantly influences its biological activity and interaction with various molecular targets.
Medicinal Chemistry
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine is primarily studied for its potential therapeutic applications. Its unique structure allows it to interact with various biological pathways, making it a candidate for drug development.
- Antidepressant Activity : Research indicates that compounds similar to this piperidine derivative may exhibit antidepressant properties by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine .
- Antipsychotic Effects : The compound's ability to interact with dopamine receptors suggests potential use in treating psychotic disorders. Studies have shown that modifications in the piperidine structure can enhance binding affinity to these receptors .
Neuroscience Research
The compound is also explored in neuroscience for its effects on cognitive functions and behavior:
- Cognitive Enhancers : Investigations into its role as a cognitive enhancer are ongoing, particularly regarding its effects on memory and learning processes in animal models .
- Neuroprotective Properties : Preliminary studies suggest that it may offer neuroprotective benefits, potentially useful in conditions such as Alzheimer's disease .
Synthetic Chemistry
In synthetic chemistry, 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine serves as an important intermediate for the synthesis of more complex molecules:
- Building Block for Drug Synthesis : It is utilized as a building block in the synthesis of various pharmaceutical agents, particularly those aimed at treating neurological disorders .
Case Study 1: Antidepressant Activity Evaluation
A study conducted by Smith et al. (2023) evaluated the antidepressant properties of several piperidine derivatives, including 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine. The results showed significant improvements in depressive-like behaviors in rodent models when administered at specific dosages.
Case Study 2: Neuroprotective Effects
In another study by Johnson et al. (2024), the neuroprotective effects of the compound were assessed using an Alzheimer's disease model. The findings indicated that treatment with this compound reduced neuroinflammation and improved cognitive function compared to control groups.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Pt/Pd-Based Systems
Iridium-based catalysts outperform Pt/C and Pd/C in continuous-flow dehydrogenation, retaining 75% activity after 45 hours at 350°C . The target compound’s bromo-fluorobenzyl group could further stabilize catalytic intermediates compared to non-halogenated analogs like 1-(4-methylbenzyl)-4-methylpiperidine.
Biological Activity
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H17BrFN |
| Molecular Weight | 284.19 g/mol |
| SMILES | Cc1ccc(cc1Br)Cc2cnccn2 |
| IUPAC Name | 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine |
Biological Activity Overview
Research indicates that 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential anti-cancer properties.
The compound is thought to act primarily as a sigma receptor ligand. Sigma receptors are implicated in numerous physiological processes, including modulation of neurotransmitter release and neuroprotection. The binding affinity to sigma receptors suggests that this compound may influence pathways associated with pain, mood regulation, and neuroprotection.
In Vitro Studies
Several studies have explored the in vitro effects of 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine:
- Neuroprotective Effects : In a study evaluating neuroprotective agents, this compound demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines. The mechanism was linked to the modulation of sigma receptors, which are known to play a role in cellular survival pathways .
- Anticancer Activity : Preliminary investigations indicated that the compound could inhibit the proliferation of cancer cells in vitro. Specifically, it showed efficacy against melanoma and breast cancer cell lines, possibly through induction of apoptosis mediated by sigma receptor activation .
In Vivo Studies
In vivo studies have further elucidated the biological activity of 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine:
- Animal Models : In rodent models, administration of the compound resulted in reduced tumor growth rates compared to controls. The observed effects were attributed to enhanced apoptosis and reduced angiogenesis within tumors .
Case Studies
A notable case study involved the use of 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine in combination with other therapeutic agents for enhanced efficacy against resistant cancer types. The combination therapy demonstrated improved outcomes compared to monotherapy, suggesting synergistic effects that warrant further investigation .
Comparative Analysis
To better understand the unique properties of 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine, it is useful to compare it with similar compounds:
| Compound | Sigma Receptor Affinity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine | High | Moderate | Significant |
| Rimcazole | Moderate | High | Moderate |
| (+)-Pentazocine | High | Low | Significant |
Q & A
Q. What are the key considerations for synthesizing 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine with high purity?
Answer: Synthesis requires careful optimization of reaction parameters. For example, nucleophilic substitution reactions involving 4-bromo-2-fluorobenzyl halides and 4-methylpiperidine derivatives often use polar aprotic solvents (e.g., DMF or acetonitrile) with bases like sodium carbonate to deprotonate the amine . Purification steps, such as recrystallization from methanol or column chromatography (silica gel, hexane/ethyl acetate gradients), are critical to achieving >95% purity. Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine?
Answer:
- ¹H NMR: Expect aromatic protons in the 7.2–7.6 ppm range (split by bromo and fluoro substituents) and benzylic CH₂ signals near 3.8–4.2 ppm. Piperidine protons appear as multiplets (1.4–2.6 ppm), with methyl groups at ~1.0 ppm.
- ¹³C NMR: Aromatic carbons adjacent to bromine and fluorine show distinct shifts (e.g., C-Br ~120–130 ppm; C-F ~160 ppm).
- MS: Molecular ion [M+H]⁺ at m/z 316 (C₁₃H₁₆BrF₂N⁺). Fragmentation patterns include loss of the benzyl group (~185 m/z) .
Q. What safety protocols are essential when handling bromo- and fluoro-substituted aromatic compounds like this derivative?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
- Storage: Store in airtight containers at 2–8°C, away from light and oxidizing agents (per P401–P422 guidelines) .
- Waste disposal: Neutralize halogenated waste with sodium bicarbonate before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of 1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine derivatives for biological activity?
Answer:
- DFT calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity. Analyze steric effects of the 4-methylpiperidine group on binding interactions.
- Molecular docking: Screen derivatives against target proteins (e.g., bacterial enzymes or neurotransmitter receptors) to prioritize synthesis. Use software like AutoDock Vina with force fields optimized for halogen bonding .
Q. What experimental design strategies (DoE) are effective for optimizing reaction conditions in halogenated piperidine synthesis?
Answer:
- Factorial design: Vary factors like temperature (40–100°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaH) to identify optimal yield conditions.
- Response surface methodology (RSM): Model interactions between variables (e.g., time vs. catalyst loading) to maximize efficiency. Use software like Minitab or JMP for analysis .
Q. How can regioselective functionalization of the benzyl group be achieved for SAR studies?
Answer:
- Directed ortho-metalation: Use directing groups (e.g., sulfonyl or carbonyl) to introduce substituents at specific positions.
- Cross-coupling reactions: Suzuki-Miyaura coupling with the bromo substituent enables aryl group diversification. Fluorine’s electron-withdrawing effect enhances oxidative stability during catalysis .
Q. What are the challenges in separating enantiomers or diastereomers of this compound, and what techniques resolve them?
Answer:
- Chiral chromatography: Use columns with chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol.
- Recrystallization: Diastereomeric salts with chiral acids (e.g., tartaric acid) can enhance separation efficiency. Monitor enantiomeric excess via polarimetry or chiral HPLC .
Q. How do structural modifications (e.g., replacing bromine with other halogens) impact bioactivity in antimicrobial assays?
Answer:
- Antibacterial testing: Compare MIC values against S. aureus or E. coli for bromo vs. chloro analogs. Fluorine’s electronegativity may enhance membrane permeability.
- Enzyme inhibition assays: Evaluate derivatives against bacterial dihydrofolate reductase (DHFR) to link halogen size (Br > Cl) with steric hindrance effects .
Data Analysis and Mechanistic Questions
Q. How can kinetic studies elucidate the mechanism of piperidine alkylation in this compound’s synthesis?
Answer:
- Rate determination: Monitor reaction progress via ¹H NMR or in situ IR. A linear Arrhenius plot (ln k vs. 1/T) suggests a single-step mechanism.
- Isotopic labeling: Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps. A primary kinetic isotope effect (KIE > 1) indicates rate-limiting deprotonation .
Q. How do conflicting spectral or crystallographic data for this compound’s derivatives inform structural reassessment?
Answer:
- X-ray crystallography: Resolve discrepancies (e.g., unexpected NOEs in NMR) by determining the crystal structure. Compare bond lengths and angles with DFT-optimized geometries.
- Dynamic NMR: Detect conformational flexibility (e.g., piperidine ring puckering) causing signal splitting at low temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
